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Compound of Interest

Compound Name: 1,4-Diphenylbutane

Cat. No.: B089690

A Comparative Guide to the Characterization of 1,4-Diphenylbutane Derivatives

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and functional characteristics of 1,4-diphenylbutane derivatives is crucial.
This guide provides a comparative analysis of these compounds, supported by experimental
data and detailed protocols for their characterization.

Spectroscopic and Physicochemical Properties

The characterization of 1,4-diphenylbutane and its derivatives relies on a combination of
spectroscopic techniques and physical property measurements. Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are fundamental to
elucidating their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei. The following table summarizes *H and 3C NMR data for 1,4-diphenylbutane and
several of its derivatives.
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'H NMR (9, 13C NMR (9,
Compound Solvent Reference
ppm) ppm)
7.29-7.17 (m,
10H, Ar-H), 2.65
142.3, 128.4,
1,4- (t, J=7.6 Hz, 4H,
_ CDCls 128.3, 125.7, [1]
Diphenylbutane CH2-Ph), 1.70 (p,
35.8,31.3
J=7.6 Hz, 4H,
CH2-CH2)
8.00-7.95 (m,
1,4- 197.34, 139.71,
. 4H), 7.50-7.42
Diphenylbutane- CDCls 135.01, 129.56, [2]
) (m, 4H), 3.42 (s,
1,4-dione 128.98, 32.49
4H)
198.29, 136.67,
133.22, 128.63,
128.13, 121.47,
1-(2- 8.03(t,J=75
121.37, 121.22,
fluorophenyl)-4- Hz, 2H), 7.25 —
CDCls 121.13, 118.32, [2]
phenylbutane- 7.11 (m, 2H),
118.13, 118.05,
1,4-dione 3.45 (s, 4H)
116.71, 116.50,
37.32, 37.24,
32.58, 32.56
198.84, 198.35,
748 (t,1J=7.6 143.96, 136.83,
1-(p-tolyl)-4- Hz, 2H), 7.28 (d, 134.32, 133.15,
phenylbutane- CDCls J =8.0 Hz, 2H), 129.30, 128.61, [2]
1,4-dione 3.45 (s, 4H), 2.42  128.26, 128.15,
(s, 3H) 32.64, 32.50,
21.68
(1S,4S5)-1,4- 144.9, 128.3,
diphenylbutane- Not Specified Not Specified 127.2, 125.8, [3][4]
1,4-diol 75.2,35.8
Mass Spectrometry (MS) Data
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Mass spectrometry is used to determine the molecular weight and fragmentation patterns of

molecules.[5] For 1,4-diphenylbutane, the molecular ion (M*) peak is observed at a mass-to-

charge ratio (m/z) of 210, which corresponds to its molecular weight.[5]

Molecular
Molecular )
Compound Weight (g/mol  Mass (Da) Reference
Formula
)
1,4-
_ Ci6H1s 210.31 210.140850574 [6]
Diphenylbutane
1,4-Diphenyl-1,3- o
} CieHa1a 206.2824 Not Specified [7]
butadiene
1,1-
Diphenylbutane-  CisH180: 242.31 242.130679813 [8]
1,4-diol
1,4-
Diphenylbutane- C16H1402 238.27 Not Specified
1,4-dione
1,4-
Diphenylbutane- C16H1004 266.25 266.05790880

1,2,3,4-tetraone

X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise information about the three-dimensional

arrangement of atoms in a crystalline solid.

Crystal Key Geometric
Compound Space Group Reference
System Parameters
Dihedral angle
1,4-
. ) between
Diphenylbutane- Orthorhombic P21212 9]

1,4-dione

benzene rings:
72.28 (2)°
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Biological Activity Comparison

A comparative analysis of the biological activities of 1,4-diphenylbut-3-yn-2-one and its
saturated analog, 1,4-diphenylbutan-2-one, highlights the impact of the a,3-alkynic ketone
moiety. This functional group, a potential Michael acceptor, is expected to significantly
modulate the compound's bioactivity.[10]

. Predicted
Key Functional . . .
Compound Antimicrobial Rationale Reference
Group .
Activity
Potential for
) ) Michael addition
1,4-Diphenylbut- a,B-alkynic ] ) ) )
Likely Active reactions with [10]
3-yn-2-one ketone ] )
microbial
biomolecules.
1,4- ] ) Lacks a reactive
] Likely Inactive or -
Diphenylbutan-2-  Saturated ketone ) electrophilic [10]
Weakly Active
one center.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of 1,4-
diphenylbutane derivatives.

Synthesis of 1,4-Diphenylbutane

A general procedure for the synthesis of 1,4-diphenylbutane involves a nickel-catalyzed cross-
coupling reaction.[11]

Materials:
o Aryl-halide (e.g., bromobenzene)

e Ir(dtbbpy)(ppy)zPFs

e NiCl2:glyme
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Acetonitrile (MeCN)
N,N,N',N'-tetramethylethylenediamine (TMEDA)
N,N-diisopropylethylamine (DIPEA)

Ethylene

Procedure:

To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add the aryl-halide (0.2 mmol,
1 equiv.), Ir(dtbbpy)(ppy)2PFs (1.8 mg, 0.002 mmol, 1 mol %), and NiClz-glyme (4.4 mg, 0.02
mmol, 10 mol %) in MeCN (4.0 mL).

Seal the flask and degas the mixture by vacuum evacuation and subsequent backfilling with
ethylene three times.

Add TMEDA (60 pL, 2 equiv.) and DIPEA (70 pL, 2 equiv.) to the mixture.

Irradiate the mixture with a blue LED for 24 hours at 25°C under an ethylene balloon.
Monitor the reaction progress by GC analysis.

Upon completion, add water (30 mL) and extract the product with ethyl acetate (3 x 10 mL).

Wash the combined organic layers with brine, dry over Na=SOa4, and concentrate under
reduced pressure.

Purify the residue by flash column chromatography.

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 MHz spectrometer.[2][12]

Procedure:

Dissolve the sample in a deuterated solvent (e.g., CDCIs).
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e Record *H NMR spectra, reporting chemical shifts in ppm relative to an internal standard
(e.g., TMS at 0.0 ppm).

e Record 3C NMR spectra, reporting chemical shifts in ppm relative to the solvent signal (e.g.,
CDCls at 77.0 ppm).[2]

e For more complex derivatives, multidimensional NMR techniques like COSY, HSQC, and
HMBC can be employed to establish connectivity.[5]

Mass Spectrometry

Electron ionization (EI) mass spectrometry is commonly used for molecular weight
determination and fragmentation analysis.[5]

Procedure:

e Introduce the sample into the mass spectrometer.

e Acquire the mass spectrum in El mode.

« |dentify the molecular ion peak (M*) to determine the molecular weight.
X-ray Crystallography

High-quality single crystals are required for X-ray diffraction analysis.

Procedure:

Grow single crystals of the compound, for example, by slow evaporation of a saturated
solution.[13]

Mount a suitable crystal on a diffractometer.

Collect diffraction data at a specific temperature (e.g., 298 K).[9]

Solve and refine the crystal structure using appropriate software.

Cytotoxicity Testing: MTT Assay
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The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT
to purple formazan crystals. The amount of formazan produced is proportional to the number of
living cells.[10]

Procedure:

e Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

o Treat the cells with various concentrations of the test compounds and a vehicle control.
 Incubate for a specified period (e.g., 24, 48, or 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal
formation.

» Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

Visualizations
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of
1,4-diphenylbutane derivatives.
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Caption: Workflow for Synthesis and Characterization.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway that could be inhibited by a 1,4-
diphenylbutane derivative.
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Caption: Hypothetical Kinase Inhibition Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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